molecular formula C7H5Br2NO2 B144715 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one CAS No. 139163-12-5

3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one

Cat. No. B144715
M. Wt: 294.93 g/mol
InChI Key: QMGAVAMITASBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one, also known as DBDO, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DBDO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.95 g/mol.

Mechanism Of Action

The mechanism of action of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has also been found to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication. Inhibition of this enzyme leads to bacterial cell death.

Biochemical And Physiological Effects

3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one induces apoptosis, a programmed cell death process, in cancer cells. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In vivo studies have shown that 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one exhibits antitumor activity in animal models of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one is also readily available and relatively inexpensive, which makes it an attractive compound for research. However, one limitation of using 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for research on 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one. One area of interest is the development of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one-based drugs for the treatment of cancer and bacterial infections. Another area of interest is the use of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one as a fluorescent probe for the detection of biomolecules such as DNA and proteins. Additionally, 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one could be used as a building block for the synthesis of new materials with unique properties. Further research is needed to fully explore the potential applications of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one in various fields of scientific research.

Synthesis Methods

The synthesis of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one can be achieved through various methods, including the reaction of 2-amino-4,5-dibromobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-amino-4,5-dibromobenzoic acid with phosgene in the presence of a base such as triethylamine. These methods have been successfully used to synthesize 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one with high yields and purity.

Scientific Research Applications

3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been extensively studied for its potential applications in various fields of scientific research. In medicine, 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

139163-12-5

Product Name

3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93 g/mol

IUPAC Name

3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one

InChI

InChI=1S/C7H5Br2NO2/c8-3-1-2-4-5(6(3)11)7(9)10-12-4/h3H,1-2H2

InChI Key

QMGAVAMITASBBR-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1Br)C(=NO2)Br

Canonical SMILES

C1CC2=C(C(=O)C1Br)C(=NO2)Br

synonyms

3,5-DHBAO
3,5-dibromo-6,7-dihydro-1,2-benzisoxazol-4-(5H)-one

Origin of Product

United States

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